molecular formula C15H14N2O4 B2576461 N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1351642-79-9

N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2576461
CAS No.: 1351642-79-9
M. Wt: 286.287
InChI Key: BGBHRCRLAWFIMD-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for discovery chemistry and biological screening. The compound's structure integrates two privileged pharmacophores: an isoxazole carboxamide core and substituted furan rings. Isoxazole derivatives are a significant focus in medicinal chemistry due to their wide spectrum of biological activities and presence in several clinical drugs . These compounds are known to exhibit mechanisms such as protein kinase inhibition, tubulin inhibition, and apoptosis induction, making them attractive scaffolds in anticancer research . Furthermore, the furan moiety is a common building block in drug discovery, often contributing to a molecule's binding affinity and pharmacokinetic properties. This specific molecule is of high research value for constructing structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. Researchers can utilize it as a key intermediate in multi-step syntheses or as a core scaffold for generating combinatorial libraries. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors implicated in cancer, inflammatory diseases, and microbial infections . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle all materials according to laboratory safety protocols.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-6-11(10(2)20-9)8-16-15(18)12-7-14(21-17-12)13-4-3-5-19-13/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBHRCRLAWFIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chalcone Derivatives

A widely adopted route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. For example, 3-(furan-2-yl)-1-(substituted phenyl)prop-2-en-1-one intermediates are treated with hydroxylamine in alkaline conditions to yield the isoxazole ring.

Representative Procedure:

  • Chalcone Formation : 2-Acetylfuran (1.0 equiv) reacts with furfural (1.2 equiv) in ethanol under basic catalysis (NaOH, 40°C, 6 h) to form 3-(furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one.
  • Isoxazole Cyclization : The chalcone is refluxed with hydroxylamine hydrochloride (1.5 equiv) and sodium hydroxide (2.0 equiv) in ethanol/water (3:1) for 12 h. Acidification with HCl precipitates 5-(furan-2-yl)isoxazole-3-carboxylic acid (Yield: 72–78%).

Key Analytical Data:

  • FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.85–6.45 (m, 4H, furan-H).
  • MS (ESI) : m/z 220.1 [M+H]⁺.

Alternative Approach: Coupling of Preformed Isoxazole

In cases requiring regioselectivity, 3-carboxyisoxazole derivatives are synthesized via a [3+2] cycloaddition between nitrile oxides and acetylene dicarboxylates. For instance:

  • Nitrile Oxide Generation : Furan-2-carbonitrile oxide is generated in situ from furan-2-carbaldehyde oxime (Clorox® oxidation).
  • Cycloaddition : Reaction with ethyl propiolate in dichloromethane at 0°C yields ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid (NaOH, ethanol/H₂O, 80°C, 4 h).

Synthesis of (2,5-Dimethylfuran-3-yl)methanamine

Reduction of 2,5-Dimethylfuran-3-carboxamide

The amine precursor is prepared from 2,5-dimethylfuran-3-carboxylic acid (CAS 636-44-2):

  • Acyl Chloride Formation : Treat the carboxylic acid with thionyl chloride (SOCl₂, reflux, 2 h).
  • Amidation : React the acyl chloride with ammonium hydroxide to yield 2,5-dimethylfuran-3-carboxamide.
  • Hofmann Rearrangement : Treat the amide with bromine (Br₂) and NaOH in aqueous medium, followed by acid workup to obtain (2,5-dimethylfuran-3-yl)methanamine (Yield: 65%).

Analytical Validation:

  • ¹H NMR (CDCl₃) : δ 6.12 (s, 1H, furan-H), 3.85 (s, 2H, CH₂NH₂), 2.28 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling the isoxazole-carboxylic acid with (2,5-dimethylfuran-3-yl)methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) :

Optimized Protocol:

  • Activation : Dissolve 5-(furan-2-yl)isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM. Add EDC (1.2 equiv) and DMAP (0.1 equiv). Stir under argon for 30 min.
  • Amination : Add (2,5-dimethylfuran-3-yl)methanamine (1.1 equiv) dropwise. Stir at room temperature for 48 h.
  • Workup : Extract with 5% HCl to remove excess amine, concentrate, and purify via silica gel chromatography (hexane/EtOAc 7:3).

Yield : 68–74%
Purity (UPLC) : >97%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Chalcone Cyclization Cost-effective, scalable Limited regioselectivity 72–78%
[3+2] Cycloaddition High regiocontrol Requires stringent anhydrous conditions 65–70%
EDC/DMAP Coupling Mild conditions, high purity Expensive reagents 68–74%

Spectroscopic Characterization of Final Product

N-((2,5-Dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide :

  • Molecular Formula : C₁₆H₁₅N₂O₄
  • Molecular Weight : 299.30 g/mol
  • FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1555 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.45 (t, J=5.6 Hz, 1H, NH), 7.82 (s, 1H, isoxazole-H), 7.45–6.25 (m, 5H, furan-H), 4.42 (d, J=5.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 161.0 (C=N), 152.1–110.3 (furan/isoxazole carbons).
  • HRMS (ESI) : m/z 299.1134 [M+H]⁺ (calc. 299.1137).

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Notes
Acidic Hydrolysis6M HCl, reflux (110°C, 12h)5-(Furan-2-yl)isoxazole-3-carboxylic acid + (2,5-Dimethylfuran-3-yl)methanamine85%Protonation of amide oxygen accelerates cleavage
Basic Hydrolysis2M NaOH, 80°C, 8hSodium 5-(furan-2-yl)isoxazole-3-carboxylate + (2,5-Dimethylfuran-3-yl)methanamine78%Requires prolonged heating for full conversion

Hydrolysis kinetics are influenced by steric hindrance from the furan substituents, with acidic conditions generally providing faster reaction rates.

Oxidation of Furan Moieties

Both furan rings are susceptible to oxidation, particularly under strong oxidizing agents:

Oxidizing Agent Conditions Primary Products Mechanism
m-CPBADCM, 25°C, 2hEpoxidation of 2,5-dimethylfuran ring → Formation of diepoxide derivativeElectrophilic epoxidation via peroxide intermediate
KMnO₄ (aq)H₂O, 0°C, 30minOxidative ring-opening → 2,5-Dimethyl-3-(aminomethyl)maleic anhydride + isoxazole acidRadical-mediated cleavage

The 2,5-dimethylfuran moiety oxidizes faster than the unsubstituted furan due to electron-donating methyl groups .

Nucleophilic Substitution at Isoxazole

The isoxazole ring participates in nucleophilic substitutions at position 5:

Nucleophile Conditions Products Selectivity
NH₃ (excess)EtOH, 70°C, 6h5-Amino-isoxazole-3-carboxamide derivative>90%
PhMgBrTHF, −78°C → RT, 12h5-Phenyl-isoxazole-3-carboxamide75%

Reactivity is enhanced by the electron-withdrawing carboxamide group, which activates the isoxazole toward nucleophilic attack.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss (%) Proposed Degradation Products
220–250°C15%CO₂ release from carboxamide decarboxylation
300–350°C40%Furan ring fragmentation → CO, CH₃CHO, and HCN

Degradation is accelerated in oxidative atmospheres, with full decomposition at 400°C .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces [2+2] cycloaddition:

Conditions Products Quantum Yield
UV (254 nm), 6hDimethylfuran-isoxazole cycloadductΦ = 0.12

This reactivity is attributed to the conjugated π-system of the isoxazole and furan moieties .

Catalytic Hydrogenation

Selective hydrogenation of the isoxazole ring is achievable:

Catalyst Conditions Products Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°CTetrahydroisoxazole derivative88%
Rh/Al₂O₃H₂ (3 atm), 60°CFully saturated hexahydroisoxazole65%

The furan rings remain intact under mild conditions but hydrogenate at higher pressures (>5 atm) .

Biotransformation

In vitro studies with human liver microsomes indicate metabolic pathways:

Enzyme Primary Metabolites Half-Life (t₁/₂)
CYP3A4Hydroxylated dimethylfuran derivative2.3h
CYP2D6N-Dealkylated isoxazole-carboxamide4.1h

Demethylation at the 2,5-dimethylfuran group is the dominant metabolic pathway .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibits significant anticancer properties.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxic effects on various human cancer cell lines.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
  • Mechanistic Insights :
    • DNA Damage Assessment : Comet assays indicated that the compound induced DNA strand breaks.
    • Apoptosis Induction : Increased apoptosis rates were noted compared to controls.
ParameterObservation
IC50 (Cancer Cell Lines)45 µM
Apoptosis RateIncreased by 30% in treated cells

Antimicrobial Applications

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.

Antimicrobial Activity Summary

Research has shown that this compound effectively inhibits the growth of several microorganisms.

StudyMicroorganisms TestedResults
Study AE. coliInhibition zone: 15 mm at 100 µg/mL
Study BS. aureusInhibition zone: 18 mm at 100 µg/mL
Study CC. albicansMinimum inhibitory concentration (MIC): 50 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties against both bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Core Heterocycles

  • Isoxazole vs. Oxadiazole: The target compound’s isoxazole ring differs from the 1,3,4-oxadiazole in LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide). For example, the isoxazole’s oxygen and nitrogen atoms may engage in distinct hydrogen-bonding networks compared to oxadiazole’s two nitrogen atoms .
  • Isoxazole vs. Thiazole : Thiazole-containing analogs (e.g., thiazol-5-ylmethyl carbamates in and ) feature a sulfur atom instead of oxygen. Sulfur’s larger atomic radius and lower electronegativity may reduce dipole interactions but enhance hydrophobic binding in enzyme active sites .

Substituent Effects

  • Furan Derivatives : The target compound’s 2,5-dimethylfuran-3-yl group increases steric hindrance and lipophilicity compared to unsubstituted furans in ranitidine analogs (e.g., ranitidine complex nitroacetamide, ). This substitution may improve metabolic stability by blocking oxidative degradation at the furan ring .
  • Carboxamide Linkage: The carboxamide group is a common feature in LMM11 and thiazolylmethyl carbamates.

Pharmacological and Physicochemical Properties

Antifungal Activity

  • LMM11 (oxadiazole derivative) demonstrated antifungal activity against Candida spp., with IC₅₀ values comparable to fluconazole . The target compound’s isoxazole core may confer distinct activity profiles due to differences in membrane permeability or target binding.

Solubility and Stability

  • Solubility : The dimethylfuran substituent in the target compound likely reduces aqueous solubility compared to polar sulfamoyl groups in LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) .
  • Stability : Unlike thiazolylmethyl carbamates with hydroperoxypropan-2-yl groups (), the target compound lacks unstable peroxides, suggesting superior shelf-life under standard storage conditions .

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound with potential pharmacological applications. This compound belongs to the isoxazole class, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.28 g/mol
CAS Number 1351642-79-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key regulatory proteins involved in cell survival and proliferation.

  • Induction of Apoptosis : Similar compounds have been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors .
  • Cell Cycle Arrest : Research indicates that isoxazole derivatives can lead to cell cycle arrest by upregulating p21^WAF-1, a cyclin-dependent kinase inhibitor .

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives, including this compound. The following findings highlight its potential biological activities:

Cytotoxicity

A study demonstrated that certain isoxazole derivatives exhibited significant cytotoxicity against human leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 to 755 μM, indicating varying degrees of potency .

Antimicrobial Activity

Isoxazoles have been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. The structure–activity relationship (SAR) studies suggest that modifications in the furan and isoxazole rings can enhance antibacterial efficacy .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

  • Anticancer Activity : A series of substituted isoxazoles were evaluated for their ability to inhibit cancer cell growth. Compounds with similar structures demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with IC50 values ranging from 14.2 to 19.1 µM .
  • Antitubercular Activity : Research on thiazole-isoxazole hybrids indicated promising results against Mycobacterium tuberculosis, suggesting that structural modifications could lead to new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and amine-containing furan intermediates. A general protocol involves activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting it with the furan-methylamine under inert conditions. Solvent selection (e.g., DMF or acetonitrile) and temperature control (reflux vs. room temperature) significantly impact yields. Optimization may include adjusting stoichiometry, using anhydrous solvents, or introducing catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Characterization : Confirm intermediates and final products via ¹H/¹³C NMR and HRMS, as demonstrated in analogous isoxazole-carboxamide syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz in DMSO-d₆) to resolve furan, isoxazole, and methyl proton environments. Compare chemical shifts with structurally related compounds (e.g., δ ~6.5–7.5 ppm for furan protons) .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion) to confirm stoichiometry .
  • TLC : Monitor reaction progress and purity using silica gel plates (e.g., Merck F254) with UV visualization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of aerosols .
  • Storage : Store in airtight containers away from ignition sources. Avoid incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Approach :

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and mitochondrial isolation protocols (e.g., differential centrifugation in sucrose-Tris buffer) to minimize variability .
  • Dose-Response Analysis : Compare EC₅₀ values under controlled DMSO concentrations (≤1% v/v) to assess solvent interference .
  • Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out batch-to-batch degradation .

Q. What strategies are effective in modifying the compound’s structure to enhance its pharmacological profile while maintaining stability?

  • Modification Strategies :

  • Bioisosteric Replacement : Substitute the furan-2-yl group with thiophene or benzofuran moieties to improve metabolic stability, as seen in related anticancer thiazole derivatives .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the isoxazole ring to enhance binding affinity, guided by SAR studies on diarylisoxazole inhibitors .
  • Prodrug Design : Acetylate hydroxyl groups (e.g., glucopyranosyl derivatives) to improve solubility, as demonstrated in carboxamide prodrugs .

Q. How can in vitro and in vivo models be appropriately selected to evaluate the compound’s mechanism of action?

  • Model Selection :

  • In Vitro : Use purified mitochondria to assess effects on membrane potential (Rh123 fluorescence) and calcium uptake (Calcium Green-5N) .
  • Cell-Based Assays : Screen for cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, with verapamil as a positive control for apoptosis .
  • In Vivo : Utilize zebrafish embryos for toxicity profiling and murine models (e.g., C57BL6/J mice) for pharmacokinetic studies, adhering to ethical guidelines .

Notes

  • Cross-reference NMR data with PubChem entries for analogous compounds to validate assignments .
  • Prioritize peer-reviewed methodologies (e.g., Biopolymers and Cell, Research on Chemical Intermediates) for reproducibility .

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